

physical and chemical properties of 9-Methylenexanthene

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Compound of Interest

Compound Name: 9-Methylenexanthene

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9-Methylenexanthene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylenexanthene, a derivative of the xanthene heterocyclic system, is a molecule of significant interest in medicinal chemistry and materials science. The xanthene core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of an exocyclic methylene group at the 9-position imparts unique chemical reactivity and potential for further functionalization, making **9-Methylenexanthene** a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of **9-Methylenexanthene**, including its synthesis, spectral characterization, and reactivity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **9-Methylenexanthene** is presented in the table below. These properties are crucial for its handling, characterization, and application in various chemical transformations.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₀ O	Calculated
Molecular Weight	194.23 g/mol	Calculated
Melting Point	105-109 °C	Experimental
Boiling Point	302.8 ± 22.0 °C	Predicted
Density	1.17 ± 0.1 g/cm ³	Predicted
Appearance	Not specified	
Solubility	Not specified	
CAS Number	4551-45-9	

Synthesis of 9-Methylenexanthene

The synthesis of **9-Methylenexanthene** can be achieved through various synthetic routes. One of the most common and efficient methods is the Wittig reaction, which involves the reaction of a phosphorus ylide with a ketone.

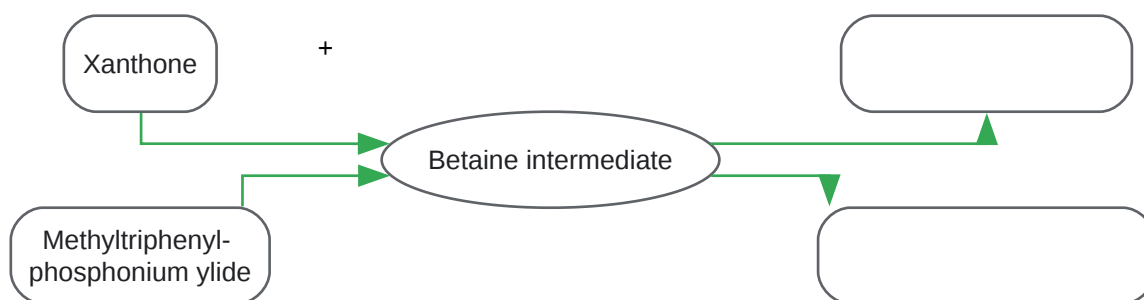
Experimental Protocol: Wittig Reaction

Materials:

- Xanthone (9-oxo-9H-xanthene)
- Methyltriphenylphosphonium bromide
- A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
- Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
- Apparatus for inert atmosphere reactions (e.g., Schlenk line, nitrogen-filled glovebox)

Procedure:

- Preparation of the Phosphorus Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the stirred suspension. The formation of the ylide is indicated by a color change, typically to a deep orange or yellow.
- Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete ylide formation.
- Wittig Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve xanthone in anhydrous THF.
- Slowly add the prepared phosphorus ylide solution to the xanthone solution at room temperature.
- The reaction mixture is typically stirred at room temperature for several hours or heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure **9-Methylenexanthone**.



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Wittig reaction for the synthesis of **9-Methylenexanthene**.

Spectroscopic Characterization

The structure of **9-Methylenexanthene** is confirmed through various spectroscopic techniques. The expected spectral data are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum of **9-Methylenexanthene** is expected to show distinct signals for the aromatic protons and the exocyclic methylene protons.

- **Aromatic Protons (H-1 to H-8):** These protons will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton. Due to the symmetry of the xanthene ring, four distinct signals, each integrating to two protons, are expected.
- **Methylene Protons (=CH₂):** The two protons of the exocyclic double bond will appear as a singlet in the region of δ 5.0-5.5 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

- **Aromatic Carbons:** The aromatic carbons of the xanthene core will resonate in the range of δ 115-155 ppm.

- **Quaternary Carbons:** The quaternary carbons of the xanthene ring, including the carbon at position 9, will also appear in the aromatic region but may have lower intensities.
- **Methylene Carbon ($=CH_2$):** The carbon of the exocyclic methylene group is expected to appear in the alkene region, typically between δ 100 and 120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **9-Methylenexanthene** will show characteristic absorption bands corresponding to the different functional groups present in the molecule.

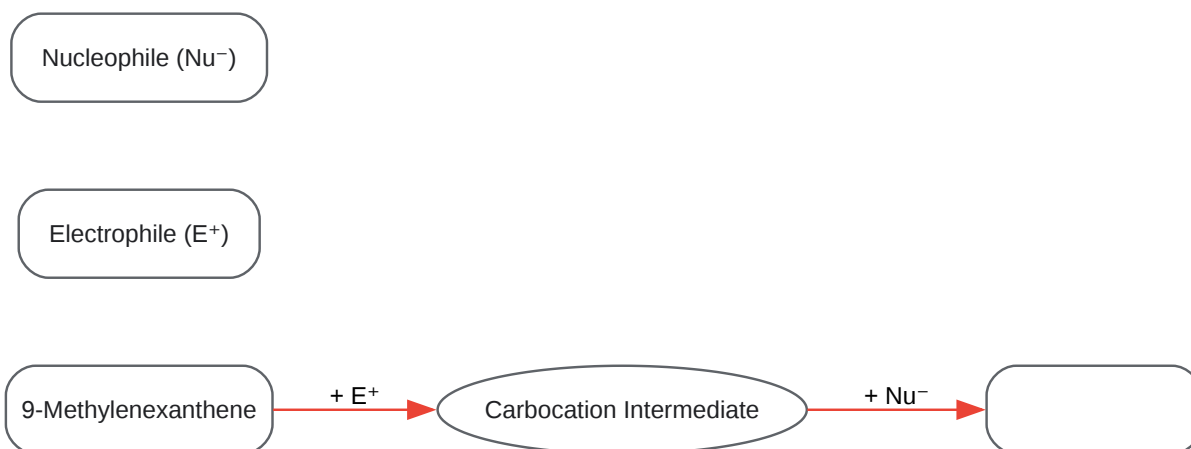
- **C-H stretching (aromatic):** Aromatic C-H stretching vibrations are expected to appear in the region of $3100-3000\text{ cm}^{-1}$.
- **C=C stretching (aromatic):** The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will give rise to absorptions in the $1600-1450\text{ cm}^{-1}$ region.
- **C=C stretching (alkene):** The stretching vibration of the exocyclic carbon-carbon double bond is expected to appear around 1650 cm^{-1} .
- **C-O-C stretching (ether):** The asymmetric and symmetric stretching vibrations of the ether linkage in the xanthene ring will result in strong absorptions in the fingerprint region, typically between 1250 and 1050 cm^{-1} .

Chemical Reactivity

The exocyclic double bond in **9-Methylenexanthene** is the primary site of its chemical reactivity, making it susceptible to various addition reactions.

Electrophilic Addition

The electron-rich double bond of **9-Methylenexanthene** can readily undergo electrophilic addition reactions. For instance, reaction with halogens (e.g., Br_2) or hydrogen halides (e.g., HBr) would be expected to yield the corresponding dihalo or monohalo derivatives at the 9-methylene position. The regioselectivity of the addition of unsymmetrical reagents like HBr would follow Markovnikov's rule, with the hydrogen atom adding to the carbon with more hydrogen atoms (the terminal methylene carbon) and the halogen adding to the more substituted carbon (the C9 position).



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General mechanism of electrophilic addition to **9-Methylenexanthene**.

Nucleophilic Addition

While less common for simple alkenes, nucleophilic addition to the double bond of **9-Methylenexanthene** could be possible under specific conditions, particularly with highly activated nucleophiles or in the presence of a catalyst that can activate the double bond.

Cycloaddition Reactions

The exocyclic double bond of **9-Methylenexanthene** can participate as a dienophile in Diels-Alder reactions with suitable dienes. This provides a powerful method for the construction of more complex polycyclic systems containing the xanthene moiety. The stereochemistry and regioselectivity of such reactions would be governed by the principles of pericyclic reactions.

Biological Activities of Xanthene Derivatives

The xanthene scaffold is a key component in a multitude of biologically active compounds.^{[1][2][3]} While specific studies on the biological activity of **9-Methylenexanthene** are limited, the broader class of xanthene derivatives has been extensively investigated for various therapeutic applications.

- **Antimicrobial and Antifungal Activity:** Many xanthene derivatives have demonstrated significant activity against a range of bacteria and fungi.

- **Anticancer Activity:** The xanthene core is present in several compounds that exhibit cytotoxic effects against various cancer cell lines.[2]
- **Neuroprotective Effects:** Certain xanthene derivatives have shown promise as neuroprotective agents, potentially for the treatment of neurodegenerative diseases.[2]
- **Enzyme Inhibition:** Xanthene-based compounds have been identified as inhibitors of various enzymes, which is a common mechanism of action for many drugs.

The diverse biological activities of xanthene derivatives highlight the potential of **9-Methylenexanthene** as a starting point for the development of new therapeutic agents.[1][4] The exocyclic methylene group offers a convenient handle for the introduction of various pharmacophores to modulate the biological activity and pharmacokinetic properties of the resulting compounds.

Conclusion

9-Methylenexanthene is a versatile molecule with a rich chemical profile. Its synthesis via the Wittig reaction provides a reliable route to this important building block. The presence of the reactive exocyclic double bond opens up numerous possibilities for chemical transformations, allowing for the creation of a diverse library of xanthene derivatives. Given the broad spectrum of biological activities associated with the xanthene scaffold, **9-Methylenexanthene** holds considerable promise for future applications in drug discovery and development. Further research into its specific biological properties and the exploration of its reactivity are warranted to fully unlock its potential.

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